p-Nitrophenethyl Alcohol-d4
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Overview
Description
p-Nitrophenethyl Alcohol-d4 is a deuterated compound with the molecular formula C8H5D4NO3 and a molecular weight of 171.19 g/mol . It is a derivative of p-Nitrophenethyl Alcohol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenethyl Alcohol-d4 typically involves the deuteration of p-Nitrophenethyl Alcohol. One common method is the reduction of p-Nitrophenylacetic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere . The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenethyl Alcohol-d4 undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum deuteride (LiAlD4), sodium borohydride (NaBD4), and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
- p-Nitrophenylacetaldehyde-d4, p-Nitrophenylacetic acid-d4. p-Nitrophenethylamine-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenethyl Alcohol-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrophenethyl Alcohol-d4 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenethyl Alcohol
- p-Nitrophenylacetic acid
- p-Nitrophenethylamine
Uniqueness
p-Nitrophenethyl Alcohol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool in various fields.
Properties
CAS No. |
1794971-44-0 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
171.188 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 |
InChI Key |
IKMXRUOZUUKSON-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] |
Synonyms |
1-(2-Hydroxyethyl)-4-nitrobenzene-d4; 2-(4-Nitrophenyl)-1-ethanol-d4; 2-(4-Nitrophenyl)ethanol-d4; 2-(4-Nitrophenyl)ethyl Alcohol-d4; 2-(p-Nitrophenyl)ethanol-d4; 4-Nitrobenzeneethanol-d4; 4-Nitrophenethanol-d4; 4-Nitrophenethyl Alcohol-d4; NSC 55519 |
Origin of Product |
United States |
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